FAM azide, 5-isomer

Description

The exact mass of the compound FAM azide, 5-isomer is 458.12263431 g/mol and the complexity rating of the compound is 821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality FAM azide, 5-isomer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FAM azide, 5-isomer including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

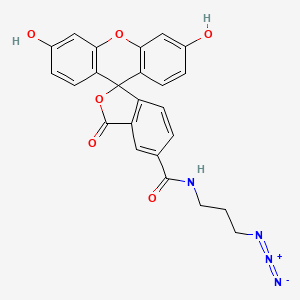

IUPAC Name |

N-(3-azidopropyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O6/c25-28-27-9-1-8-26-22(31)13-2-5-17-16(10-13)23(32)34-24(17)18-6-3-14(29)11-20(18)33-21-12-15(30)4-7-19(21)24/h2-7,10-12,29-30H,1,8-9H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQLLGFUUOOYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-FAM Azide: A Comprehensive Technical Guide for Advanced Researchers

For Immediate Release

This technical document provides an in-depth overview of 5-FAM azide (5-Carboxyfluorescein azide), a key reagent in modern biochemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this guide details the molecule's structure, physicochemical properties, and its primary application in bioorthogonal "click" chemistry.

Core Molecular Structure and Properties

5-FAM azide is a fluorescent labeling reagent that incorporates the well-known fluorescein fluorophore, functionalized with an azide group. The systematic chemical name for the pure 5-isomer is N-(3-azidopropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide. This structure consists of a fluorescein core, which is responsible for its fluorescent properties, linked to a terminal azide group via a propyl amide linker. The azide moiety allows for its specific reaction with alkyne-containing molecules.

The molecular structure is represented by the SMILES string: OC1=CC2=C(C=C1)C1(OC(=O)C3=CC(=CC=C13)C(=O)NCCCN=[N]#N)C1=CC=C(O)C=C1O2[1][2].

A summary of the key quantitative data for 5-FAM azide is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₄H₁₈N₄O₆[1][3][4] |

| Molecular Weight | 458.42 g/mol |

| Excitation Maximum (λ_abs_) | ~494 nm |

| Emission Maximum (λ_em_) | ~520 nm |

| Extinction Coefficient (ε) | ~75,000 - 80,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield | ~0.9 |

| Purity (HPLC) | ≥ 90-95% |

| Solubility | Soluble in DMF, DMSO, alcohols |

Principle Application: Copper-Catalyzed Click Chemistry

5-FAM azide is a primary reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is characterized by its high efficiency, specificity, and biocompatibility, proceeding readily under mild, aqueous conditions. The reaction forms a stable, covalent triazole linkage between the azide-functionalized fluorescein and a terminal alkyne on a target molecule.

This bioorthogonal labeling strategy allows for the precise attachment of the fluorescent FAM dye to a wide range of biomolecules, including proteins, nucleic acids, and glycans, that have been metabolically, enzymatically, or synthetically functionalized with an alkyne group. The resulting fluorescently-labeled molecules can then be visualized and quantified using standard fluorescence-based detection methods, such as fluorescence microscopy and flow cytometry.

Experimental Protocol: General Procedure for CuAAC Labeling of a Protein

The following is a generalized protocol for the fluorescent labeling of an alkyne-modified protein with 5-FAM azide. Note that optimization of reactant concentrations, reaction time, and temperature may be necessary for specific applications.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

5-FAM azide solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA or BTTAA) to stabilize Cu(I) (optional but recommended)

Procedure:

-

Preparation of the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with 5-FAM azide. The molar ratio of dye to protein should be optimized, but a 5- to 10-fold molar excess of the azide is a common starting point.

-

Initiation of the Click Reaction: a. Add the copper(II) sulfate solution to the reaction mixture. A final concentration of 1-2 mM is typical. b. If using a ligand, pre-mix the CuSO₄ with the ligand before adding to the reaction. c. Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate) to a final concentration of 5-10 mM. This reduces Cu(II) to the catalytic Cu(I) species.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purification: Remove the unreacted 5-FAM azide and copper catalyst from the labeled protein using a suitable method, such as size exclusion chromatography (e.g., a desalting column) or dialysis.

-

Confirmation of Labeling: Confirm successful conjugation by measuring the absorbance at 280 nm (for protein) and 494 nm (for FAM). The degree of labeling can be calculated using the Beer-Lambert law with the respective extinction coefficients.

Visualizing the Workflow

The logical flow of the copper-catalyzed click chemistry reaction for labeling a target molecule is depicted below.

Caption: Workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This guide provides a foundational understanding of 5-FAM azide for its application in advanced research. For specific experimental designs, further consultation of peer-reviewed literature is recommended.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of FAM Azide 5-Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 5-Carboxyfluorescein (FAM) azide, 5-isomer, a widely utilized fluorescent probe in biological research and drug development. This document details the key quantitative spectral data, a standardized experimental protocol for spectral characterization, and a logical workflow for its primary application in biomolecule labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Core Spectral and Physicochemical Properties

5-FAM azide is a derivative of fluorescein, one of the most common fluorophores, engineered with an azide moiety to enable its covalent attachment to alkyne-modified biomolecules. The 5-isomer designation specifies the attachment point of the carboxy-azide group on the fluorescein core. Its bright green fluorescence and high quantum yield make it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

Quantitative Data Summary

The following table summarizes the key spectral and physical properties of FAM azide 5-isomer, compiled from various commercial suppliers and scientific literature. These values are essential for instrument setup and experimental design.

| Property | Value | Unit | Notes |

| Excitation Maximum (λex) | 492 - 494 | nm | Optimal wavelength for excitation. |

| Emission Maximum (λem) | 517 - 520 | nm | Wavelength of maximum fluorescence emission. |

| Molar Extinction Coefficient (ε) | 74,000 - 80,000 | L·mol-1·cm-1 | A measure of how strongly the molecule absorbs light at its excitation maximum. |

| Fluorescence Quantum Yield (Φ) | 0.9 - 0.93 | - | Ratio of photons emitted to photons absorbed; indicates high fluorescence efficiency. |

| Molecular Weight | ~458.43 | g/mol | |

| Solubility | DMSO, DMF, Alcohols | - | Soluble in polar organic solvents. |

Experimental Protocol: Determination of Excitation and Emission Spectra

This section outlines a detailed methodology for the experimental determination of the excitation and emission spectra of FAM azide 5-isomer using a standard spectrofluorometer.

I. Materials and Reagents

-

FAM azide 5-isomer

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

II. Preparation of Stock and Working Solutions

-

Stock Solution (1 mM): Carefully weigh out a precise amount of FAM azide 5-isomer and dissolve it in anhydrous DMSO to a final concentration of 1 mM. Store this stock solution at -20°C, protected from light.

-

Working Solution (1 µM): Prepare a 1 µM working solution by diluting the 1 mM stock solution in PBS (pH 7.4). The final concentration of DMSO should be kept below 0.1% to minimize solvent effects on the spectral properties.

III. Spectrofluorometer Setup and Measurement

-

Instrument Initialization: Turn on the spectrofluorometer and allow the light source (typically a Xenon arc lamp) to warm up for at least 30 minutes to ensure stable output.

-

Cuvette Preparation: Use a clean quartz cuvette. First, measure the background fluorescence of the PBS buffer alone.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 520 nm).

-

Set the excitation monochromator to scan a range of wavelengths (e.g., 350 nm to 510 nm).

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

Acquire the excitation spectrum of the 1 µM FAM azide working solution.

-

The peak of this spectrum will be the experimental excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the experimentally determined excitation maximum (from the previous step).

-

Set the emission monochromator to scan a range of wavelengths starting just above the excitation wavelength (e.g., 500 nm to 700 nm).

-

Maintain the same slit widths as in the excitation scan.

-

Acquire the emission spectrum of the 1 µM FAM azide working solution.

-

The peak of this spectrum will be the experimental emission maximum (λem).

-

-

Data Analysis: Correct the acquired spectra for the background fluorescence of the buffer. The corrected spectra represent the characteristic excitation and emission profiles of FAM azide 5-isomer.

Application Workflow: Biomolecule Labeling via Click Chemistry

FAM azide 5-isomer is primarily used to fluorescently label biomolecules that have been modified to contain a terminal alkyne group. The following workflow illustrates the key steps in this process.

Workflow for labeling a biomolecule with FAM azide 5-isomer via CuAAC.

This guide provides the essential technical information for the effective use of FAM azide 5-isomer in research and development. Adherence to the outlined protocols will facilitate accurate and reproducible results in the fluorescent labeling of biomolecules.

The Solubility and Application of 5-FAM Azide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-FAM (5-Carboxyfluorescein) azide in dimethyl sulfoxide (DMSO) and other polar organic solvents. It also details experimental protocols for its use in bioorthogonal chemistry and explores its application in studying cellular processes.

Core Topic: Solubility of 5-FAM Azide

5-FAM azide is a widely utilized fluorescent probe in click chemistry, a powerful bioorthogonal ligation reaction. Its solubility in appropriate solvents is critical for the successful design and execution of labeling experiments in biological systems.

Quantitative Solubility Data

| Mass of 5-FAM Azide | Volume of Solvent for 1 mM Solution | Volume of Solvent for 5 mM Solution | Volume of Solvent for 10 mM Solution |

| 1 mg | 2.1814 mL | 0.4363 mL | 0.2181 mL |

| 5 mg | 10.9070 mL | 2.1814 mL | 1.0907 mL |

| 10 mg | 21.8141 mL | 4.3628 mL | 2.1814 mL |

Note: The above data is primarily for dissolution in DMSO, which is the most common solvent for preparing high-concentration stock solutions of 5-FAM azide. The compound is also soluble in other polar organic solvents such as dimethylformamide (DMF) and alcohols (e.g., methanol, ethanol). For a 10 mM solution using 1 mg of 6-FAM azide (a closely related isomer), 218 µL of solvent (DMSO, DMF, or MeOH) is recommended.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of 5-FAM azide solutions and a general procedure for its use in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction to label a protein of interest.

Preparation of a 10 mM 5-FAM Azide Stock Solution in DMSO

This protocol describes the preparation of a stock solution, which can be further diluted for specific experimental needs.

Materials:

-

5-FAM azide solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Weigh out the desired amount of 5-FAM azide (e.g., 1 mg) in a clean, dry microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube. For 1 mg of 5-FAM azide to make a 10 mM solution, add 218.1 µL of DMSO.

-

Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if needed.

-

Store the stock solution at -20°C, protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

General Protocol for Protein Labeling using 5-FAM Azide via Click Chemistry

This protocol outlines the steps to label an alkyne-modified protein with 5-FAM azide.

Materials:

-

Alkyne-modified protein of interest in a suitable buffer (e.g., PBS)

-

10 mM 5-FAM azide in DMSO (stock solution)

-

Copper(II) sulfate (CuSO₄) solution

-

Reducing agent solution (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or BTTAA) to stabilize Cu(I)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the 5-FAM azide stock solution. The final concentration of the azide will typically be in the low micromolar to millimolar range, depending on the protein concentration and desired labeling efficiency.

-

Prepare the catalyst solution by premixing the copper(II) sulfate and the copper-chelating ligand.

-

Add the reducing agent to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

-

Immediately add the copper/ligand catalyst solution to the protein and azide mixture to initiate the click reaction.

-

Incubate the reaction at room temperature for 1-2 hours. The reaction time may need optimization.

-

Purify the labeled protein from excess reagents using methods such as size exclusion chromatography or dialysis.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows involving 5-FAM azide.

Caption: Experimental workflow for labeling a protein with 5-FAM azide.

Caption: Logical diagram of using FAM-labeled protein to study a signaling pathway.

Application in Research

The primary application of 5-FAM azide is in the field of bioorthogonal chemistry, specifically copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as click chemistry. This reaction's high specificity and biocompatibility allow for the precise labeling of biomolecules in complex biological environments, including living cells.

By incorporating an alkyne-containing unnatural amino acid into a protein of interest, researchers can then use 5-FAM azide to fluorescently label that specific protein. This enables a variety of downstream applications, such as:

-

Visualizing protein localization and trafficking: The intense green fluorescence of the FAM moiety allows for the tracking of labeled proteins within cells using fluorescence microscopy.

-

Studying protein-protein interactions: Labeled proteins can be used in pull-down assays to identify interacting partners, which can then be identified by mass spectrometry.

-

Monitoring post-translational modifications: Click chemistry can be adapted to label and detect various post-translational modifications, providing insights into cellular signaling events.

While 5-FAM azide itself is not a direct probe for a specific signaling pathway, it is a versatile tool that enables the study of individual components within those pathways. For instance, by labeling a specific kinase or substrate in the MAPK signaling cascade, researchers can investigate its dynamic behavior in response to stimuli, its subcellular localization, and its interactions with other pathway components. The MAPK pathway is a crucial cell-signaling cascade that is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The ability to label and track specific proteins within this and other pathways is essential for a deeper understanding of cellular regulation in both healthy and diseased states.

References

Storage and stability conditions for FAM azide 5-isomer

An In-depth Technical Guide to the Storage and Stability of FAM Azide 5-Isomer

For researchers, scientists, and drug development professionals utilizing 5-Carboxyfluorescein (FAM) azide 5-isomer in their workflows, a comprehensive understanding of its storage and stability is paramount for ensuring experimental reproducibility and the integrity of results. This guide provides a detailed overview of the recommended storage conditions, factors influencing stability, and generalized protocols for in-house stability assessment.

Recommended Storage and Handling

Proper storage is critical to maintain the chemical integrity and fluorescent properties of FAM azide 5-isomer. The following table summarizes the manufacturer-recommended conditions for both the solid compound and solutions.

| Parameter | Solid FAM Azide 5-Isomer | FAM Azide 5-Isomer in Solution (e.g., DMSO) |

| Storage Temperature | -20°C[1][2][3][4][5] | -20°C for short-term storage |

| Light Conditions | Store in the dark, avoid prolonged light exposure | Protect from light at all times |

| Moisture | Store in a dry environment | Use anhydrous solvents (e.g., DMSO) |

| Shelf Life | 12 to 24 months from receipt | Long-term storage is not recommended; use promptly |

| Transportation | Shipped at ambient temperature (up to 3 weeks) | N/A |

Factors Influencing Stability

The stability of FAM azide 5-isomer is intrinsically linked to the chemical properties of the fluorescein core structure. Several environmental factors can impact its performance and lead to degradation.

| Factor | Effect on Stability | Recommendations |

| Light Exposure | Prone to photobleaching, leading to loss of fluorescence. Upon exhaustive irradiation, fluorescein can decompose into non-fluorescent byproducts. | Minimize exposure to light during handling, storage, and experimentation. Use amber vials or cover containers with aluminum foil. |

| pH | Fluorescence is pH-dependent; it decreases in acidic conditions (below pH 7). The fluorescein molecule exists in different ionic forms depending on the pH, which affects its absorption and emission spectra. | For optimal and consistent fluorescence, maintain a pH range of 7.5-8.5 in aqueous buffers. |

| Temperature | Elevated temperatures can accelerate degradation. Some studies on fluorescent dyes suggest that thermal damage can begin above 71°C (160°F). | Adhere to recommended storage temperatures. Avoid repeated freeze-thaw cycles of solutions. |

| Solvent | While soluble in polar organic solvents like DMSO and DMF, long-term stability in solution is lower than in solid form. Azide compounds can be incompatible with certain solvents like halogenated ones (e.g., dichloromethane, chloroform). | Prepare solutions fresh for use whenever possible. If short-term storage is necessary, use anhydrous-grade solvents and store appropriately. |

Degradation Pathway and Influencing Factors

The stability of FAM azide 5-isomer is influenced by several external factors that can lead to its degradation, compromising its fluorescent properties and reactivity. The following diagram illustrates the key relationships between these factors and the potential degradation of the molecule.

References

A Technical Guide to 5-FAM Azide and 6-FAM Azide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the key distinctions between 5-FAM azide and 6-FAM azide, two isomeric fluorescent reporters pivotal for the specific labeling of biomolecules through bioorthogonal chemistry. This document provides a comparative analysis of their photophysical properties, chemical structures, and guidance on their application in experimental settings.

Core Distinction: Positional Isomerism

The fundamental difference between 5-FAM azide and 6-FAM azide lies in their structure as positional isomers of carboxyfluorescein azide. Both molecules share the same chemical formula (C₂₄H₁₈N₄O₆) and molecular weight (458.43 g/mol ). However, the point of attachment of the carboxyfluorescein core to the azido-containing linker differs. In 5-FAM azide, the linkage is at the 5-position of the benzoic acid ring of the fluorescein moiety, whereas in 6-FAM azide, it is at the 6-position. This subtle structural variation can influence the spatial orientation of the dye when conjugated to a target molecule, which may have implications for complex biological systems, although their overall photophysical properties remain remarkably similar.

Commercially, these isomers are available as purified single isomers or as a mixture, often denoted as 5(6)-FAM azide. The use of a single, pure isomer is often preferred for applications requiring high physicochemical and spectral homogeneity of the labeled species.

Photophysical Properties: A Quantitative Comparison

The selection of a fluorophore is critically dependent on its photophysical characteristics. Below is a summary of the key quantitative data for 5-FAM azide and 6-FAM azide.

| Property | 5-FAM Azide | 6-FAM Azide |

| Excitation Maximum (λex) | ~494 nm[1] | ~496 nm[2] |

| Emission Maximum (λem) | ~520 nm[1] | ~516 nm[2] |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹[3] | ~75,000 - 83,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.9 | ~0.9 |

| Molecular Weight | 458.43 g/mol | 458.43 g/mol |

Key Takeaways from the Data:

-

Spectral Similarity: The excitation and emission spectra of the two isomers are nearly indistinguishable, making them compatible with standard fluorescein (FITC) filter sets and the 488 nm laser line.

-

High Brightness: Both isomers exhibit a high quantum yield and a large extinction coefficient, rendering them bright fluorescent probes suitable for sensitive detection.

-

pH Sensitivity: As derivatives of fluorescein, the fluorescence of both 5-FAM and 6-FAM is pH-dependent and is significantly reduced in acidic conditions (below pH 7). For optimal fluorescence, experiments should be conducted in a pH range of 7.5–8.5.

Chemical Structures and Reaction Pathway

The isomeric difference is best visualized through their chemical structures.

Chemical Structures of 5-FAM and 6-FAM Azide.

Both 5-FAM azide and 6-FAM azide are employed as reporters in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction enables the covalent linkage of the FAM-azide to a biomolecule functionalized with a terminal alkyne.

Generalized workflow for CuAAC 'Click Chemistry'.

Experimental Protocol: Labeling of Alkyne-Modified Biomolecules

The following is a generalized protocol for the labeling of an alkyne-modified biomolecule (e.g., oligonucleotide, peptide, or protein) with 5-FAM or 6-FAM azide via CuAAC. Optimization may be required depending on the specific biomolecule and experimental context.

Materials:

-

Alkyne-modified biomolecule

-

5-FAM azide or 6-FAM azide

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Sodium ascorbate (freshly prepared)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Purification system (e.g., HPLC, spin column, or dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Prepare a 10 mM stock solution of 5-FAM or 6-FAM azide in anhydrous DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

-

Prepare a 100 mM stock solution of THPTA or TBTA in nuclease-free water or DMSO.

-

Freshly prepare a 300 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the FAM-azide stock solution. A 2-5 molar excess of the azide is typically recommended.

-

Add the THPTA or TBTA ligand solution to the reaction mixture.

-

Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-500 µM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reducing agent should be in the millimolar range (e.g., 1-5 mM).

-

-

Incubation:

-

Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light to prevent photobleaching of the fluorophore.

-

-

Purification:

-

Following incubation, remove the excess reagents and catalyst from the labeled biomolecule. The purification method will depend on the nature of the biomolecule:

-

Proteins/Peptides: Desalting columns or dialysis.

-

Oligonucleotides: Ethanol precipitation or reverse-phase HPLC.

-

-

-

Characterization:

-

Confirm the successful labeling of the biomolecule using appropriate analytical techniques such as UV-Vis spectroscopy (to determine the degree of labeling), mass spectrometry, or gel electrophoresis.

-

Synthesis of FAM Azides: An Overview

The synthesis of 5-FAM and 6-FAM azides begins with the preparation of the corresponding carboxyfluorescein isomers. This is typically achieved through the condensation of resorcinol with 4-carboxyphthalic anhydride in the presence of an acid catalyst, such as methanesulfonic acid. This reaction yields a mixture of the 5- and 6-carboxyfluorescein isomers, which can then be separated by fractional crystallization.

Once the pure 5- or 6-carboxyfluorescein isomer is isolated, it is activated, often as an N-hydroxysuccinimide (NHS) ester. This activated intermediate is then reacted with an amino-azide linker, such as N-(3-azidopropyl)amine, to form a stable amide bond, yielding the final 5-FAM azide or 6-FAM azide product.

Conclusion

References

An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a foundational tool in modern chemistry, representing the quintessential "click chemistry" reaction.[1][2] Introduced in 2002 by the Sharpless and Meldal laboratories, this reaction offers a highly efficient, reliable, and specific method for covalently linking molecules.[3] Its remarkable efficiency, high regioselectivity, and tolerance of a wide array of functional groups have led to its widespread use in diverse fields such as drug discovery, materials science, and bioconjugation.[1][4] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which demands harsh conditions and often produces a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction proceeds readily at room temperature to exclusively yield the 1,4-disubstituted 1,2,3-triazole product.

This guide provides a comprehensive technical overview of the core features of the CuAAC reaction, intended for researchers, scientists, and professionals in drug development.

Core Mechanism: A Dinuclear Copper Pathway

The CuAAC reaction exhibits a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. While initial proposals suggested a mononuclear copper catalyst, substantial experimental and computational evidence, including kinetic studies showing a second-order dependence on the copper concentration, now supports a dinuclear copper-mediated pathway as the kinetically favored route. This mechanism better explains the reaction's remarkable speed and fidelity.

The catalytic cycle proceeds through several key steps:

-

Copper(I) Acetylide Formation: A copper(I) species coordinates to the terminal alkyne. In the presence of a base, or through the inherent pKa lowering effect of the copper coordination, the terminal alkyne proton is removed to form a copper(I) acetylide intermediate.

-

Dinuclear Complex Formation: The initially formed mononuclear copper acetylide coordinates with a second copper(I) ion, forming a dinuclear σ,π-bis(copper) acetylide complex.

-

Azide Coordination: The organic azide coordinates to one of the copper centers of the dinuclear complex.

-

Cycloaddition and Rearrangement: The coordinated azide and acetylide undergo a cycloaddition to form a six-membered copper-containing metallacycle. This intermediate then rearranges to a more stable five-membered copper-triazolide species.

-

Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazolide bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing it to re-enter the catalytic cycle.

References

Applications of Fluorescent Azides in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core applications of fluorescent azides in molecular biology, providing a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative data to support experimental design. Fluorescent azides, in conjunction with bioorthogonal chemistry, have emerged as indispensable tools for the precise labeling and visualization of biomolecules in their native environments, driving significant advancements in our understanding of complex biological processes.

Core Concepts: The Power of Bioorthogonal Chemistry

At the heart of the utility of fluorescent azides lies the concept of bioorthogonal chemistry. This refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide group (–N₃) is an ideal bioorthogonal handle because it is virtually absent from biological systems, yet it is small and can be readily introduced into biomolecules.

The most prominent bioorthogonal reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . These "click chemistry" reactions are highly specific, efficient, and proceed under mild, biocompatible conditions, making them perfect for labeling biomolecules with fluorescent probes.[1][2]

-

CuAAC: This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by copper(I) ions, to form a stable triazole linkage.[1] While highly efficient, the cytotoxicity of the copper catalyst can be a concern for live-cell imaging.[3]

-

SPAAC: To circumvent the need for a toxic catalyst, SPAAC utilizes strained cyclooctynes that react spontaneously with azides.[4] This reaction is ideal for labeling biomolecules in living cells and organisms.

Fluorogenic Probes: A significant advancement in this field is the development of fluorogenic azide probes. These molecules are designed to be non-fluorescent or weakly fluorescent until they undergo the click reaction, at which point they become brightly fluorescent. This "turn-on" mechanism dramatically improves the signal-to-noise ratio by eliminating the need for washing steps to remove unreacted probes, enabling real-time imaging of dynamic processes.

Key Applications of Fluorescent Azides

The versatility of fluorescent azides has led to their widespread adoption in numerous areas of molecular biology and drug discovery.

Metabolic Labeling and Imaging

Fluorescent azides are extensively used to metabolically label various classes of biomolecules. This is achieved by introducing azide-modified precursors (e.g., amino acids, sugars, nucleosides) to cells, which then incorporate them into newly synthesized macromolecules. Subsequent labeling with a fluorescent alkyne via click chemistry allows for the visualization and analysis of these molecules.

-

Protein Synthesis: The methionine analog, L-azidohomoalanine (AHA), can be used to label newly synthesized proteins. This enables the study of protein turnover, localization, and response to various stimuli.

-

Glycan Profiling: Azido-sugars, such as N-azidoacetylmannosamine (ManNAz), can be incorporated into cellular glycans, providing a powerful tool for visualizing and identifying glycoproteins.

-

DNA and RNA Labeling: Azide-modified nucleosides can be used to label newly synthesized nucleic acids, facilitating studies of DNA replication and transcription.

Target Identification and Validation

In drug discovery, identifying the molecular targets of a compound is a critical step. Labeled chemical probes bearing a bioorthogonal reactive group, such as an azide, have been successfully applied to assess intracellular target-probe colocalization, demonstrate direct target engagement, and measure target occupancy in cells. An azide-functionalized drug candidate can be introduced to cells, followed by UV-induced crosslinking to its target protein. After cell lysis, the protein-drug complex can be tagged with a fluorescent alkyne for visualization and identification.

Elucidating Signaling Pathways

By labeling specific proteins or post-translational modifications with fluorescent azides, researchers can track their movement and interactions within signaling pathways. This provides valuable insights into the dynamic regulation of cellular processes.

Quantitative Data for Experimental Design

The selection of a fluorescent probe and reaction conditions is critical for the success of any experiment. The following tables summarize key quantitative data for commonly used fluorescent dyes and bioorthogonal reactions.

Table 1: Photophysical Properties of Common Fluorescent Dyes Used with Azides

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |

| Green Emitting | |||||

| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | 65,320 |

| FAM | 495 | 520 | 83,000 | 0.93 | 77,190 |

| Yellow/Orange Emitting | |||||

| HEX | 535 | 556 | 80,000 | 0.61 | 48,800 |

| VIC | 538 | 554 | 110,000 | 0.59 | 64,900 |

| Red Emitting | |||||

| TAMRA | 555 | 580 | 91,000 | 0.1 | 9,100 |

| Alexa Fluor 594 | 590 | 617 | 92,000 | 0.66 | 60,720 |

| Far-Red/Near-IR Emitting | |||||

| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | 78,870 |

| Cyanine5 (Cy5) | 646 | 662 | 250,000 | 0.28 | 70,000 |

Data compiled from multiple sources. Brightness is a relative measure of the fluorescence intensity.

Table 2: Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |

| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 |

| Bicyclononyne | BCN | ~0.14 |

| Dibenzoannulated cyclooctyne | DIBO | ~0.17 |

| Azabenzocyclooctyne | ADIBO | ~0.90 (with primary azide) |

Rate constants can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

The following are generalized protocols for common applications of fluorescent azides. Optimization may be required for specific cell types and experimental conditions.

Protocol for Metabolic Labeling of Newly Synthesized Proteins with AHA and Fluorescent Detection

This protocol describes the labeling of newly synthesized proteins in cultured cells with L-azidohomoalanine (AHA) and subsequent fluorescent detection using a copper-catalyzed click reaction.

Materials:

-

Cultured mammalian cells

-

Methionine-free cell culture medium

-

L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Click reaction buffer components:

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

-

-

Alkyne-functionalized fluorescent dye (e.g., Alexa Fluor 488 Alkyne)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Labeling:

-

Plate cells to the desired confluency.

-

Remove the growth medium and wash the cells with PBS.

-

Incubate the cells in pre-warmed methionine-free medium for 30-60 minutes to deplete intracellular methionine stores.

-

Replace the medium with fresh methionine-free medium containing AHA at a final concentration of 25-100 µM.

-

Incubate the cells for the desired labeling period (e.g., 1-24 hours) under normal culture conditions.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:

-

435 µL PBS

-

10 µL CuSO₄ stock solution (final concentration: 400 µM)

-

25 µL THPTA ligand stock solution (final concentration: 5 mM)

-

5 µL alkyne-dye stock solution (e.g., 10 mM in DMSO, final concentration: 100 µM)

-

25 µL sodium ascorbate stock solution (final concentration: 15 mM)

-

-

Add the click reaction cocktail to the fixed and permeabilized cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslip on a microscope slide with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

Protocol for SPAAC Labeling of Cell Surface Glycoproteins

This protocol details the metabolic labeling of cell surface glycans with an azido-sugar and subsequent fluorescent labeling using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction on live cells.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) stock solution (e.g., 10 mM in DMSO)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Seed cells on a glass-bottom imaging dish.

-

Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 48-72 hours under standard culture conditions to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

-

-

SPAAC Reaction on Live Cells:

-

Wash the cells twice with pre-warmed PBS.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-20 µM.

-

Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

-

Replace the PBS with fresh, pre-warmed culture medium or an appropriate imaging buffer.

-

Image the live cells using a fluorescence microscope with the appropriate filter set.

-

Protocol for Fluorescent Labeling of Alkyne-Modified DNA via CuAAC

This protocol provides a general method for labeling alkyne-modified oligonucleotides or DNA with a fluorescent azide using a copper-catalyzed click reaction.

Materials:

-

Alkyne-modified oligonucleotide or DNA

-

Nuclease-free water

-

Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

-

DMSO

-

Fluorescent azide stock solution (e.g., 10 mM in DMSO)

-

Copper(II)-TBTA stock solution (10 mM in 55% DMSO)

-

Sodium ascorbate stock solution (freshly prepared, 5 mM in water)

-

Inert gas (e.g., argon or nitrogen)

-

Precipitation solution (e.g., 3% lithium perchlorate in acetone for oligonucleotides; sodium acetate and ethanol for DNA)

-

Acetone (for washing)

Procedure:

-

Reaction Setup:

-

Dissolve the alkyne-modified DNA in nuclease-free water in a microcentrifuge tube.

-

Add TEAA buffer to a final concentration of 0.2 M.

-

Add DMSO to a final concentration of 50% (v/v) and vortex.

-

Add the fluorescent azide to a final concentration of 1.5 times the DNA concentration and vortex.

-

Add sodium ascorbate solution to a final concentration of 0.5 mM and vortex briefly.

-

-

Catalyst Addition and Reaction:

-

Degas the solution by bubbling with an inert gas for 30 seconds.

-

Add the Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

-

Flush the tube with inert gas and cap it tightly.

-

Vortex the mixture thoroughly.

-

Incubate the reaction at room temperature overnight.

-

-

Purification:

-

Precipitate the labeled DNA using the appropriate method for oligonucleotides or larger DNA fragments.

-

Centrifuge to pellet the DNA.

-

Wash the pellet with acetone.

-

Air-dry the pellet and resuspend it in a suitable buffer.

-

Further purification can be performed by HPLC or PAGE if necessary.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the application of fluorescent azides.

Caption: General workflow for metabolic labeling and fluorescent detection of biomolecules.

Caption: Workflow for target identification using a photo-crosslinkable azide probe.

References

Methodological & Application

Application Note: Protocol for Labeling Oligonucleotides with 5-FAM Azide via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient labeling of alkyne-modified oligonucleotides with 5-Carboxyfluorescein (5-FAM) azide using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method offers high efficiency, specificity, and a stable covalent linkage, making it a robust choice for preparing fluorescently labeled oligonucleotides for a wide range of applications in molecular biology and drug development.[1][2] Included are detailed experimental procedures, tables summarizing key quantitative data, and a workflow diagram for clarity.

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in modern life sciences research and diagnostics.[3][] 5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye due to its high quantum yield, good water solubility, and spectral properties compatible with common fluorescence detection instrumentation.[5] The labeling of oligonucleotides with 5-FAM can be achieved through various methods, including direct incorporation during synthesis using phosphoramidite chemistry or post-synthetic conjugation.

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a superior method for post-synthetic labeling. This reaction forms a stable triazole linkage between an alkyne-modified oligonucleotide and an azide-functionalized dye, such as 5-FAM azide. The bio-orthogonal nature of the azide and alkyne groups ensures high specificity, and the reaction proceeds with high efficiency under mild conditions. This application note details a reliable protocol for labeling alkyne-modified oligonucleotides with 5-FAM azide and subsequent purification of the labeled product.

Key Quantitative Data

The following tables summarize important quantitative parameters associated with the synthesis, labeling, and quality control of 5-FAM labeled oligonucleotides.

Table 1: Properties of 5-FAM Azide

| Property | Value | Reference |

| Molecular Weight | 458.42 g/mol | |

| Excitation Maximum (λmax) | 495 nm | |

| Emission Maximum (λmax) | 520 nm | |

| Extinction Coefficient (ε) | 75,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | 0.9 |

Table 2: Expected Yields in Oligonucleotide Synthesis and Labeling

| Process Step | Typical Efficiency/Yield | Notes | Reference |

| Oligonucleotide Synthesis (per coupling) | >99% | Yield is dependent on the length of the oligonucleotide. | |

| Post-synthesis Amino-modification | ~95% | For subsequent conjugation if starting from an amino-modified oligo. | |

| 5-FAM Azide Conjugation (Click Chemistry) | 70-90% (often near quantitative) | High efficiency is a key advantage of click chemistry. | |

| Post-labeling Purification | 70-80% recovery | Losses occur during the removal of unlabeled oligos and excess dye. | |

| Overall Yield (for a 30-mer) | ~15-25% | This is a hypothetical example and can vary significantly. |

Table 3: Quality Control Parameters for 5-FAM Labeled Oligonucleotides

| Analysis Method | Parameter | Acceptance Criteria | Reference |

| HPLC (Reversed-Phase) | Purity | ≥ 90% | |

| Mass Spectrometry (ESI or MALDI-TOF) | Molecular Weight | Observed MW within ± 0.1% of calculated MW | |

| UV/Vis Spectrophotometry | Labeling Efficiency | Molar ratio of dye to oligonucleotide (typically 0.6-0.9) |

Experimental Protocol: Labeling of Alkyne-Modified Oligonucleotides with 5-FAM Azide

This protocol is adapted for the labeling of an alkyne-modified oligonucleotide.

Materials and Reagents:

-

Alkyne-modified oligonucleotide

-

5-FAM Azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium Ascorbate

-

Dimethyl sulfoxide (DMSO)

-

Nuclease-free water

-

Triethylammonium acetate (TEAA) buffer

-

Ethanol

-

Sodium Acetate

Procedure:

-

Preparation of Stock Solutions:

-

Alkyne-Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

-

5-FAM Azide: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II) Sulfate: Prepare a 100 mM stock solution in nuclease-free water.

-

TBTA: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution should be made fresh.

-

-

Click Reaction Assembly:

-

In a microcentrifuge tube, combine the following reagents in the order listed:

-

Nuclease-free water to a final volume of 100 µL

-

10 µL of 1 M TEAA buffer (pH 7.5)

-

10 nmol of alkyne-modified oligonucleotide (e.g., 10 µL of a 1 mM stock)

-

15 nmol of 5-FAM Azide (e.g., 1.5 µL of a 10 mM stock)

-

-

Vortex the mixture gently.

-

In a separate tube, pre-mix the copper catalyst:

-

1 µL of 100 mM CuSO₄

-

1 µL of 10 mM TBTA

-

-

Add the pre-mixed copper catalyst to the reaction mixture.

-

Initiate the reaction by adding 1 µL of 100 mM fresh sodium ascorbate solution.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction can also be left overnight.

-

-

Purification of the Labeled Oligonucleotide:

-

Ethanol Precipitation:

-

Add 1/10th volume of 3 M sodium acetate to the reaction mixture.

-

Add 3 volumes of cold absolute ethanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the pellet with cold 70% ethanol and centrifuge again.

-

Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

-

-

HPLC Purification (Recommended for high purity):

-

Purify the labeled oligonucleotide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Use a C18 column with a gradient of acetonitrile in a TEAA buffer.

-

Monitor the elution at 260 nm (for the oligonucleotide) and 495 nm (for the 5-FAM dye).

-

Collect the fractions containing the dual-absorbing peak, which corresponds to the labeled oligonucleotide.

-

Desalt the collected fractions.

-

-

-

Quantification and Quality Control:

-

Measure the absorbance of the purified product at 260 nm and 495 nm to determine the concentration of the oligonucleotide and the dye, respectively.

-

Calculate the labeling efficiency.

-

Confirm the identity and purity of the labeled oligonucleotide by mass spectrometry and analytical HPLC.

-

Visualization of Experimental Workflow and Cellular Uptake

Experimental Workflow for 5-FAM Labeling

Caption: Workflow for labeling oligonucleotides with 5-FAM azide.

Cellular Uptake Pathway of FAM-Labeled Oligonucleotides

Caption: Cellular uptake pathway of FAM-labeled oligonucleotides.

Applications

5-FAM labeled oligonucleotides are utilized in a multitude of applications, including:

-

Real-Time PCR (qPCR): As probes (e.g., TaqMan probes) for quantitative gene expression analysis.

-

DNA Sequencing: As fluorescently labeled primers.

-

Fluorescence In Situ Hybridization (FISH): For the detection and localization of specific DNA or RNA sequences in cells and tissues.

-

Cellular Imaging: To study the uptake, trafficking, and localization of oligonucleotides within living cells.

-

Molecular Interaction Studies: Using techniques like Fluorescence Resonance Energy Transfer (FRET) to investigate interactions between biomolecules.

Conclusion

The copper(I)-catalyzed click reaction between 5-FAM azide and an alkyne-modified oligonucleotide is a highly efficient and reliable method for producing fluorescently labeled nucleic acids. The protocol described herein provides a robust framework for researchers to generate high-quality 5-FAM labeled oligonucleotides for a wide array of applications in molecular biology, diagnostics, and therapeutic development. Proper purification and stringent quality control are essential to ensure the performance and reproducibility of experiments utilizing these valuable reagents.

References

Application Notes and Protocols for Protein Conjugation with 5-FAM Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent probes is a cornerstone technique in modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in complex biological systems. This document provides detailed protocols for the conjugation of proteins with 5-Carboxyfluorescein (5-FAM) azide, a widely used green fluorescent dye. The protocols described herein utilize bioorthogonal "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods offer high specificity and efficiency for labeling proteins that have been modified to contain a terminal alkyne or a strained cyclooctyne group.[1][2][3][4][]

5-FAM at a Glance:

-

Excitation Maximum: 495 nm

-

Emission Maximum: 520 nm

-

Reactive Form: Azide

-

Solubility: Soluble in DMF, DMSO, and alcohols

Principle of the Method

The conjugation of 5-FAM azide to a protein relies on the highly specific and efficient reaction between an azide and an alkyne. This can be achieved through two primary strategies:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the use of a copper(I) catalyst to promote the reaction between a terminal alkyne on the protein and the 5-FAM azide. This reaction is robust and proceeds with high yields.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) incorporated into the protein. The inherent ring strain of the cyclooctyne allows the reaction with the azide to proceed rapidly without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.

Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

Illuminating the Cellular Machinery: A Guide to Live-Cell Click Chemistry with 5-FAM Azide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Click chemistry has emerged as a powerful tool for the bioorthogonal labeling of biomolecules in their native environment. This document provides detailed application notes and protocols for performing click chemistry with 5-Carboxyfluorescein (5-FAM) azide in living cells. 5-FAM, a widely used green fluorophore, allows for the sensitive detection and imaging of a diverse range of biological processes, including protein synthesis, post-translational modifications, and glycan dynamics. These protocols are designed to guide researchers in successfully implementing both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions for live-cell imaging applications.

Principles of Live-Cell Click Chemistry

Click chemistry facilitates the covalent ligation of two molecules, an azide and an alkyne, with high efficiency and specificity under biocompatible conditions.[1] For live-cell applications, this typically involves a two-step process:

-

Metabolic Labeling: Cells are incubated with a metabolic precursor containing a bioorthogonal handle (either an azide or an alkyne). This precursor is incorporated into newly synthesized biomolecules (e.g., proteins, glycans) by the cell's own metabolic machinery.[2][3]

-

Bioorthogonal Ligation: The incorporated bioorthogonal handle is then specifically reacted with a fluorescent probe, such as 5-FAM azide, which contains the complementary reactive group. This reaction forms a stable triazole linkage, covalently attaching the fluorophore to the target biomolecule.[1]

Two primary strategies for live-cell click chemistry are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions. While robust, the inherent cytotoxicity of copper necessitates the use of copper-chelating ligands to protect the cells and enhance reaction kinetics.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative utilizes a strained cyclooctyne to react with an azide. The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a toxic catalyst and making it highly suitable for long-term live-cell imaging.

Data Presentation: Quantitative Parameters for Live-Cell Click Chemistry

The successful application of click chemistry in living cells is dependent on optimizing various parameters. The following tables provide a summary of reported quantitative data for both CuAAC and SPAAC to guide experimental design.

Table 1: Quantitative Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells

| Parameter | Reagent | Concentration Range | Incubation Time | Cell Type(s) | Reference(s) |

| Metabolic Labeling | Alkyne-modified amino acid (e.g., HPG) | 50 µM - 4 mM | 10 minutes - 24 hours | OVCAR5, HUVEC | |

| Alkyne-modified sugar | 10 µM - 50 µM | 48 hours | CHO, HeLa | ||

| Click Reaction | 5-FAM Azide | 1 - 25 µM | 5 - 60 minutes | Various | |

| Copper(II) Sulfate (CuSO₄) | 20 - 100 µM | 5 - 20 minutes | Jurkat, OVCAR5 | ||

| Copper-chelating Ligand (e.g., THPTA, BTTAA) | 100 - 500 µM | 5 - 20 minutes | Various | ||

| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 2.5 mM | 5 - 20 minutes | Various |

Table 2: Quantitative Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

| Parameter | Reagent | Concentration Range | Incubation Time | Cell Type(s) | Reference(s) |

| Metabolic Labeling | Azide-modified amino acid (e.g., AHA) | 25 - 100 µM | 1 - 4 hours | Various | |

| Azide-modified sugar (e.g., Ac₄ManNAz) | 25 - 100 µM | 24 - 72 hours | Jurkat, CHO | ||

| Click Reaction | 5-FAM Azide | Not Applicable (Fluorophore is on the cyclooctyne) | - | - | - |

| Cyclooctyne-5-FAM | 0.5 - 100 µM | 1 - 60 minutes | HeLa, CHO |

Table 3: Cytotoxicity of Copper Sulfate in Various Cell Lines

| Cell Line | IC50 of CuSO₄ | Exposure Time | Reference(s) |

| HT-29 (colorectal cancer) | ~150 µM | 24 hours | |

| LS174T (colorectal cancer) | ~100 µM | 24 hours | |

| Caco-2 (colorectal cancer) | ~200 µM | 24 hours | |

| RTgill-W1 (fish gill) | ~300 µM | Not specified | |

| LSgill-e (fish gill) | ~300 µM | Not specified |

Experimental Protocols

The following are detailed protocols for performing CuAAC and SPAAC with 5-FAM azide for live-cell imaging.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-FAM Azide

This protocol is designed for the fluorescent labeling of metabolically tagged biomolecules in living cells using a copper-catalyzed click reaction.

Materials:

-

Adherent mammalian cells cultured on glass-bottom dishes

-

Complete cell culture medium

-

Alkyne-modified metabolic precursor (e.g., L-homopropargylglycine for nascent proteins)

-

5-FAM Azide (stock solution in DMSO)

-

Copper(II) Sulfate (CuSO₄) (stock solution in water)

-

Copper-chelating ligand (e.g., THPTA) (stock solution in water)

-

Sodium Ascorbate (freshly prepared stock solution in water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Live-cell imaging buffer (e.g., phenol red-free medium)

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the culture medium with a medium containing the alkyne-modified metabolic precursor at an optimized concentration (e.g., 50-100 µM for L-homopropargylglycine).

-

Incubate the cells for a period sufficient for incorporation (e.g., 1-4 hours for protein synthesis).

-

-

Preparation of Click Reaction Cocktail (prepare immediately before use):

-

In a microcentrifuge tube, add the following reagents in the specified order to pre-warmed complete cell culture medium to achieve the desired final concentrations:

-

5-FAM Azide (e.g., final concentration of 5-20 µM)

-

Copper-chelating ligand (e.g., THPTA, final concentration of 100-250 µM)

-

CuSO₄ (e.g., final concentration of 20-50 µM)

-

Sodium Ascorbate (e.g., final concentration of 1-2.5 mM)

-

-

Gently mix the cocktail.

-

-

Click Reaction:

-

Wash the metabolically labeled cells twice with pre-warmed PBS.

-

Add the freshly prepared click reaction cocktail to the cells.

-

Incubate for 5-20 minutes at 37°C, protected from light. To minimize copper-induced toxicity, use the shortest incubation time that provides sufficient signal.

-

-

Washing and Imaging:

-

Quickly remove the reaction cocktail and wash the cells three to five times with pre-warmed PBS.

-

Replace the PBS with live-cell imaging buffer.

-

Image the cells immediately using a fluorescence microscope with appropriate filter sets for 5-FAM (Excitation/Emission: ~495/520 nm).

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a Cyclooctyne-5-FAM Conjugate

This protocol describes a copper-free method for labeling azide-modified biomolecules in living cells.

Materials:

-

Adherent mammalian cells cultured on glass-bottom dishes

-

Complete cell culture medium

-

Azide-modified metabolic precursor (e.g., L-azidohomoalanine for nascent proteins)

-

Cyclooctyne-5-FAM conjugate (e.g., DBCO-5-FAM) (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Live-cell imaging buffer

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the culture medium with a medium containing the azide-modified metabolic precursor at an optimized concentration (e.g., 25-50 µM for L-azidohomoalanine).

-

Incubate the cells for the desired duration to allow for metabolic incorporation (e.g., 1-4 hours for protein synthesis).

-

-

SPAAC Reaction:

-

Wash the cells twice with pre-warmed PBS to remove the unincorporated azide precursor.

-

Dilute the Cyclooctyne-5-FAM stock solution in complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Add the Cyclooctyne-5-FAM solution to the cells.

-

Incubate for 15-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with pre-warmed PBS to remove the unbound fluorescent probe.

-

Replace the PBS with live-cell imaging buffer.

-

Image the cells using a fluorescence microscope with appropriate filter sets for 5-FAM.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the underlying biological processes involved in live-cell click chemistry.

Caption: General experimental workflow for live-cell click chemistry with 5-FAM azide.

Caption: Signaling pathway for metabolic labeling of nascent proteins.

Troubleshooting

Table 4: Troubleshooting Guide for Live-Cell Click Chemistry

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No or Weak Fluorescent Signal | - Inefficient metabolic labeling. | - Optimize the concentration of the metabolic precursor and incubation time. - Ensure the use of high-quality, fresh reagents. |

| - Inefficient click reaction. | - For CuAAC, ensure the sodium ascorbate solution is freshly prepared. Optimize the concentrations of copper and ligand. - For SPAAC, consider using a more reactive cyclooctyne. | |

| - Low abundance of the target biomolecule. | - Increase the expression of the target protein or stimulate the biological process of interest. | |

| High Background Fluorescence | - Non-specific binding of the fluorescent probe. | - Decrease the concentration of the 5-FAM azide or cyclooctyne-5-FAM. - Increase the number and duration of washing steps after the click reaction. |

| - Autofluorescence of cells. | - Use a brighter fluorophore or appropriate background subtraction during image analysis. | |

| Cell Death or Changes in Morphology | - Cytotoxicity of the copper catalyst (CuAAC). | - Reduce the concentration of CuSO₄ and the incubation time. - Increase the ratio of chelating ligand to copper (e.g., 5:1 or higher). - Consider using the copper-free SPAAC method. |

| - Cytotoxicity of the metabolic precursor or fluorescent probe. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of all reagents. |

By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can effectively utilize 5-FAM azide-based click chemistry to visualize and study a wide array of dynamic processes within living cells. This powerful technique offers a gateway to a deeper understanding of cellular function in health and disease.

References

Application Note: Labeling of Alkyne-Modified Proteins with 5-FAM Azide via Copper-Catalyzed Click Chemistry

Introduction

The specific and covalent labeling of proteins is a fundamental technique in modern biological research and drug development.[1] One of the most robust and versatile methods for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction is a highly efficient and specific method for ligating two molecules.[4] This application note provides detailed protocols for the labeling of alkyne-modified proteins with 5-FAM (5-Carboxyfluorescein) azide, a bright and widely used green fluorescent probe. This method enables the sensitive detection and visualization of proteins in various applications, including fluorescence microscopy, flow cytometry, and in-gel fluorescence scanning.

Proteins can be functionalized with alkyne groups through various methods, such as metabolic incorporation of alkyne-bearing amino acid analogs (e.g., L-propargylglycine) or chemical modification of reactive amino acid side chains. Once incorporated, the alkyne group serves as a chemical handle for covalent modification with an azide-containing probe, such as 5-FAM azide. The reaction is highly specific and bio-orthogonal, meaning the azide and alkyne groups react exclusively with each other and do not interfere with native biological processes.

Principle of the Reaction

The core of this labeling strategy is the CuAAC reaction, which involves the formation of a stable 1,2,3-triazole ring by joining the terminal alkyne on the protein with the azide group of the 5-FAM molecule. This reaction is dramatically accelerated by a copper(I) catalyst. The catalytically active Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.

To enhance reaction efficiency and protect the protein from potential damage by reactive oxygen species (ROS) that can be generated by the copper catalyst, a copper-chelating ligand is used. Tris(hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) oxidation state, accelerates the reaction, and minimizes protein damage. Some protocols also include aminoguanidine to prevent side reactions of ascorbate byproducts with amino acid residues.

Key Features of 5-FAM Azide Labeling:

-

Specificity: The azide-alkyne reaction is highly selective, ensuring that the fluorescent label is attached only to the intended alkyne-modified protein.

-

Efficiency: The click reaction is typically rapid, often reaching completion in less than an hour under optimized conditions.

-

Stability: The resulting triazole linkage forms an irreversible, covalent bond, providing a stable label for downstream applications.

-

Biocompatibility: The reaction components are generally well-tolerated in biological systems, and the reaction can be performed in aqueous buffers under mild conditions.

Applications

The ability to fluorescently label alkyne-modified proteins with 5-FAM azide opens up a wide range of applications for researchers, scientists, and drug development professionals:

-

Visualization of newly synthesized proteins: Metabolic labeling with alkyne-containing amino acids followed by 5-FAM azide click chemistry allows for the imaging of nascent protein synthesis in cells.

-

Tracking protein localization and trafficking: Labeled proteins can be tracked within live or fixed cells to study their subcellular localization and dynamic movements.

-

Quantification of protein expression: The fluorescence intensity of labeled proteins can be quantified using techniques like flow cytometry or in-gel fluorescence scanning to measure changes in protein levels.

-

Protein-protein interaction studies: Labeled proteins can be used as probes in pull-down assays or fluorescence resonance energy transfer (FRET) experiments to study interactions with other molecules.

-

High-throughput screening: The robustness and speed of the click reaction make it suitable for high-throughput screening assays in drug discovery.

Quantitative Data Summary

The following table summarizes typical reagent concentrations and reaction parameters for the labeling of alkyne-modified proteins with 5-FAM azide. These values may require optimization depending on the specific protein and experimental context.

| Parameter | Recommended Range | Purpose | Source(s) |

| Alkyne-Modified Protein | 1 - 5 mg/mL | Target biomolecule for labeling. | |

| 5-FAM Azide | 10 - 100 µM | Fluorescent probe that reacts with the alkyne group. | |

| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Source of the copper catalyst. | |

| THPTA Ligand | 250 µM - 1 mM | Stabilizes Cu(I), accelerates the reaction, and protects the protein. | |

| Sodium Ascorbate | 1 - 2.5 mM | Reducing agent to generate the active Cu(I) catalyst from Cu(II). | |

| Aminoguanidine | 1 mM | Scavenges reactive byproducts of ascorbate oxidation. | |

| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Maintains physiological pH for the reaction. | |

| Reaction Time | 30 - 120 minutes | Incubation time for the click reaction to proceed to completion. | |

| Reaction Temperature | Room Temperature (20-25°C) | Mild temperature condition suitable for most proteins. |

Experimental Protocols

This section provides a detailed protocol for labeling a purified alkyne-modified protein with 5-FAM azide in solution.

Materials

-

Alkyne-modified protein in a non-amine-containing buffer (e.g., PBS, pH 7.4)

-

5-FAM Azide (e.g., 10 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in water)

-

THPTA Ligand (e.g., 50 mM stock in water)

-

Sodium Ascorbate (e.g., 100 mM stock in water, prepare fresh )

-

Aminoguanidine (optional, e.g., 100 mM stock in water)

-

Microcentrifuge tubes

-

Desalting column or other protein purification method (e.g., dialysis, precipitation)

Protocol

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be scaled as needed. For this example, a final reaction volume of 100 µL is used.

-

Add the alkyne-modified protein solution to the tube. The volume will depend on the stock concentration to achieve a final concentration in the desired range (e.g., 50 µg in this example).

-

Add buffer (e.g., PBS) to bring the volume to 85 µL.

-

Add 1 µL of 10 mM 5-FAM azide stock solution (final concentration: 100 µM).

-

Prepare a premix of CuSO₄ and THPTA ligand. For this reaction, mix 0.5 µL of 20 mM CuSO₄ and 2 µL of 50 mM THPTA. Add 2.5 µL of this premix to the reaction tube (final concentrations: 100 µM CuSO₄, 1 mM THPTA).

-

(Optional) Add 1.5 µL of 100 mM aminoguanidine (final concentration: 1.5 mM).

-

-

Initiate the Click Reaction:

-

Add 10 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture (final concentration: 10 mM).

-

Gently vortex or flick the tube to mix the components thoroughly.

-

-

Incubate:

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C, though the reaction time may need to be extended.

-

-

Purify the Labeled Protein:

-

Remove the excess, unreacted 5-FAM azide and other reaction components using a desalting column, dialysis, or acetone/ethanol precipitation. Follow the manufacturer's instructions for the chosen purification method.

-

-

Storage:

-

Store the purified, 5-FAM-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

-

Visualizations

Chemical Reaction Mechanism

Caption: Mechanism of CuAAC for protein labeling.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Logical Relationship of Reaction Components

Caption: Roles of components in the labeling reaction.

References

Application Notes: In-Gel Fluorescence Detection of Proteins Using 5-FAM Azide

Application Notes and Protocols for Copper-Catalyzed Click Reaction with 5-FAM Azide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click reaction," for the conjugation of 5-carboxyfluorescein (5-FAM) azide to an alkyne-modified molecule. This highly efficient and specific bioconjugation reaction is widely used for fluorescently labeling biomolecules such as proteins, nucleic acids, and small molecules in various research and drug development applications.[1][2][3]

Principle of the Reaction